molecular formula C10H14BClO2S B6321058 2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096997-84-9

2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No. B6321058
CAS RN: 2096997-84-9
M. Wt: 244.55 g/mol
InChI Key: KRPQQQLAUROUEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as 2-CT-TMD, is an organoboron compound that has been the focus of scientific research for its potential applications in biomedical and materials sciences. 2-CT-TMD has been studied for its ability to interact with proteins, and has been found to have promising properties for use in drug delivery and other biomedical applications.

Scientific Research Applications

2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been studied for its potential applications in biomedical and materials sciences. It has been found to interact with proteins and has been studied for its potential use in drug delivery, gene therapy, and other biomedical applications. 2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has also been studied for its potential use in materials science, such as for the synthesis of polymers and for use in the fabrication of nanomaterials.

Mechanism of Action

2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to interact with proteins, specifically those containing cysteine residues. It has been found to form covalent bonds with the thiol group of cysteine residues, leading to the formation of a thioether bond. This covalent bond formation is thought to be responsible for its potential applications in drug delivery and other biomedical applications.
Biochemical and Physiological Effects
2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has been found to interact with proteins, specifically those containing cysteine residues. It has been found to form covalent bonds with the thiol group of cysteine residues, leading to the formation of a thioether bond. This covalent bond formation is thought to be responsible for its potential applications in drug delivery and other biomedical applications.

Advantages and Limitations for Lab Experiments

2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has several advantages for use in laboratory experiments. It is a relatively stable compound, so it can be stored and handled easily. It is also relatively inexpensive and easy to synthesize, making it a cost-effective choice for laboratory experiments. Additionally, it has been found to interact with proteins, specifically those containing cysteine residues, making it a useful tool for studying protein-ligand interactions. However, 2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane has some limitations for laboratory experiments. It is a relatively small molecule, so it may not be able to interact with larger proteins or other molecules. Additionally, its covalent bond formation with cysteine residues may be too strong for some applications.

Future Directions

The potential applications of 2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane in biomedical and materials sciences are still being explored. Possible future directions include further research into its potential use in drug delivery, gene therapy, and other biomedical applications. Additionally, further research into its potential use in materials science, such as for the synthesis of polymers and for use in the fabrication of nanomaterials, is also possible. Additionally, further research into the structure-activity relationships of 2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane could lead to the development of improved derivatives for use in biomedical and materials science applications.

Synthesis Methods

2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane can be synthesized using a four-step process. The first step involves the reaction of 4-chloro-3-thiophenecarboxaldehyde with dimethylsulfoxide (DMSO) in the presence of a base, such as sodium hydroxide, to form 4-chloro-3-thiophenecarboxaldehyde dimethylsulfoxide (CTDMS). The second step involves the reaction of CTDMS with trimethylsilylborane (TMSB) in the presence of a base, such as sodium hydroxide, to form 2-(4-chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane). The third step involves the reaction of 2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane with an acid, such as hydrochloric acid, to form 2-(4-chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane hydrochloride (2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane-HCl). The fourth and final step involves the reaction of 2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane-HCl with a base, such as sodium hydroxide, to form 2-(4-chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane (2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane).

properties

IUPAC Name

2-(4-chlorothiophen-3-yl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO2S/c1-7-4-10(2,3)14-11(13-7)8-5-15-6-9(8)12/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPQQQLAUROUEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CSC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-3-thienyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

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